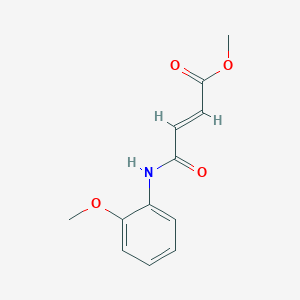
(1,2-Dihydro-5-acenaphthylenylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dihydro-5-acenaphthylenylamino)acetic acid, also known as DAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 1,2-dihydroacenaphthylene, a polycyclic aromatic hydrocarbon, and has been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of (1,2-Dihydro-5-acenaphthylenylamino)acetic acid is not fully understood, but it is believed to act as a neurotransmitter and modulate the activity of various receptors in the brain. (1,2-Dihydro-5-acenaphthylenylamino)acetic acid has been shown to bind to the glycine receptor and enhance its activity, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects
(1,2-Dihydro-5-acenaphthylenylamino)acetic acid has been shown to have various biochemical and physiological effects, including increased inhibitory neurotransmission, enhanced cognitive function, and neuroprotective effects. (1,2-Dihydro-5-acenaphthylenylamino)acetic acid has also been shown to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
(1,2-Dihydro-5-acenaphthylenylamino)acetic acid has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, (1,2-Dihydro-5-acenaphthylenylamino)acetic acid also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for research on (1,2-Dihydro-5-acenaphthylenylamino)acetic acid, including the development of (1,2-Dihydro-5-acenaphthylenylamino)acetic acid-based drugs for the treatment of various diseases, the synthesis of novel materials using (1,2-Dihydro-5-acenaphthylenylamino)acetic acid as a building block, and the study of the mechanism of action of (1,2-Dihydro-5-acenaphthylenylamino)acetic acid and its potential as a tool for studying the activity of various receptors in the brain.
Conclusion
In conclusion, (1,2-Dihydro-5-acenaphthylenylamino)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 1,2-dihydroacenaphthylene and has been studied extensively for its biological and pharmacological properties. (1,2-Dihydro-5-acenaphthylenylamino)acetic acid has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. There are several future directions for research on (1,2-Dihydro-5-acenaphthylenylamino)acetic acid, including the development of (1,2-Dihydro-5-acenaphthylenylamino)acetic acid-based drugs, the synthesis of novel materials, and the study of its mechanism of action.
合成法
The synthesis of (1,2-Dihydro-5-acenaphthylenylamino)acetic acid involves the reaction of 1,2-dihydroacenaphthylene with glycine in the presence of a catalyst. The resulting product is purified by column chromatography to obtain pure (1,2-Dihydro-5-acenaphthylenylamino)acetic acid. The synthesis of (1,2-Dihydro-5-acenaphthylenylamino)acetic acid is a relatively straightforward process and has been optimized for large-scale production.
科学的研究の応用
(1,2-Dihydro-5-acenaphthylenylamino)acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, (1,2-Dihydro-5-acenaphthylenylamino)acetic acid has been studied for its potential use as a drug for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, (1,2-Dihydro-5-acenaphthylenylamino)acetic acid has been studied for its potential use as a tool for studying the mechanism of action of various drugs. In material science, (1,2-Dihydro-5-acenaphthylenylamino)acetic acid has been studied for its potential use as a building block for the synthesis of novel materials.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-(1,2-dihydroacenaphthylen-5-ylamino)acetic acid |
InChI |
InChI=1S/C14H13NO2/c16-13(17)8-15-12-7-6-10-5-4-9-2-1-3-11(12)14(9)10/h1-3,6-7,15H,4-5,8H2,(H,16,17) |
InChIキー |
MKCYNNHVLHLGCZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NCC(=O)O |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281971.png)
![6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281974.png)
![6-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylicacid](/img/structure/B281975.png)
![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
